(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460989
InChI: InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1
SMILES: CC(C(=O)N1CCCC1COC)N
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13460989

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name (2S)-2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(11)6-13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1
Standard InChI Key PWQLSGATYYTKLU-YUMQZZPRSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1COC)N
SMILES CC(C(=O)N1CCCC1COC)N
Canonical SMILES CC(C(=O)N1CCCC1COC)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one, reflects its stereochemical configuration. Key structural elements include:

  • A pyrrolidine ring with a methoxymethyl group at the C2 position.

  • A propan-1-one backbone bearing an amino group at the C2 position.

  • Stereogenic centers at both the pyrrolidine C2 and propanone C2 positions, conferring (S,S) configuration .

Table 1: Key Identifiers and Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
InChI KeyPWQLSGATYYTKLU-YUMQZZPRSA-N
SMILESCC@@HN
Stereochemistry(2S,2'S)

Role of Chirality

The (S,S) configuration is critical for interactions with enantioselective biological targets. Pyrrolidine derivatives often exhibit enhanced binding affinity and metabolic stability compared to planar heterocycles due to their sp³-hybridized nitrogen and pseudorotation capability .

Synthesis and Manufacturing

Synthetic Strategies

The synthesis of (S)-2-amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one typically involves multi-step asymmetric synthesis:

  • Chiral Pyrrolidine Precursor: (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS 59983-39-0) serves as a starting material .

  • Acylation: Reaction with a protected amino acid or ketone derivative to introduce the propan-1-one moiety .

  • Deprotection: Removal of protective groups (e.g., Boc) under acidic conditions .

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Chiral auxiliary couplingZnBr₂, THF, −78°C65%
2Reductive aminationNaBH₃CN, MeOH78%
3DeprotectionHCl/dioxane85%

Challenges in Scalability

  • Stereochemical purity: Requires chiral chromatography or enzymatic resolution .

  • Functional group compatibility: The methoxymethyl group necessitates anhydrous conditions to prevent hydrolysis .

Physicochemical Properties

Physical Characteristics

  • State: Likely a low-melting solid (inferred from analogs with MW ~180–220 g/mol).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups.

Spectroscopic Data

While explicit spectral data are unavailable for this compound, analogs suggest:

  • IR: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR: δ 1.2–1.5 ppm (pyrrolidine CH₂), δ 3.3 ppm (OCH₃), δ 4.1 ppm (CH-NH₂).

Pharmacological and Biochemical Applications

Drug Discovery

  • Neurological Targets: Pyrrolidine derivatives modulate G protein-coupled receptors (e.g., GPR88), suggesting potential in treating addiction and Parkinson’s disease .

  • Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis .

Asymmetric Catalysis

The compound serves as a chiral auxiliary in synthesizing enantiopure pharmaceuticals, such as β-amino alcohols and protease inhibitors .

Table 3: Biological Activity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Source
RTI-13951-33 (GPR88 agonist)cAMP signaling47 nM
2-AMPPβ₃-Adrenergic receptor195 nM

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